molecular formula C16H16F3NO3 B2760399 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide CAS No. 1795298-53-1

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2760399
CAS No.: 1795298-53-1
M. Wt: 327.303
InChI Key: QQTLMEDZMPICBH-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a hydroxy group, a methyl group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the furan ring and the benzamide structure. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often involve the use of radical initiators and specific catalysts to ensure the selective formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as electrocatalytic conversion of biomass-derived furan compounds have been explored to enhance the efficiency and sustainability of the production process . These methods focus on optimizing reaction conditions, such as electrolyte pH, potential, and substrate concentration, to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the benzamide.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of specific catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan derivatives with different functional groups, while substitution reactions involving the trifluoromethyl group can yield a variety of substituted benzamide compounds.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the furan ring and hydroxy group contribute to its overall chemical behavior . The compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its structural features, including the furan ring, hydroxy group, methyl group, and trifluoromethyl group

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-15(22,9-11-5-4-8-23-11)10-20-14(21)12-6-2-3-7-13(12)16(17,18)19/h2-8,22H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLMEDZMPICBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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